Ampalex
Overview
Description
Ampalex, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. It acts as a positive allosteric modulator of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. Ampalex has been studied extensively for its potential applications in treating cognitive disorders, enhancing memory and learning, and improving brain function.
Scientific Research Applications
AMPA Receptor Modulation
Ampalex (CX516) is a positive modulator of the AMPA receptor. This enhancement of AMPA-receptor mediated synaptic transmission may have beneficial effects in neurological diseases like Alzheimer’s disease and schizophrenia. Ampalex has progressed to early-stage clinical trials for schizophrenia, highlighting its potential in treating cognitive deficits associated with neurological disorders (Grove, Rogers, & Zhang, 2000).
Cognitive Enhancement in Schizophrenia
Ampalex has been studied for its potential in cognitive enhancement in schizophrenia. In a clinical trial involving schizophrenia patients, Ampalex (CX516) did not show significant effects on cognitive improvement when added to antipsychotic treatments like clozapine, olanzapine, or risperidone. This indicates that its efficacy in cognitive enhancement in schizophrenia contexts may be limited or variable (Goff et al., 2008).
Effects on Short-Term Memory in Rats
In animal studies, Ampalex (CX516) has shown to improve performance in spatial short-term memory tasks. These findings suggest a potential role for Ampalex in enhancing memory processes, although the translation of these effects from animals to humans requires further investigation (Hampson, Rogers, Lynch, & Deadwyler, 1998).
Antidepressant Activity
There is some evidence to suggest that Ampalex might have antidepressant activity. In a study, it was observed that Ampalex reduced submissive behavior in rats, a behavior linked to depression. This suggests a potential use of Ampalex in the treatment of depression, especially considering its impact on cognitive processes (Knapp et al., 2002).
properties
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
Record name | Ampalex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |
Record name | CX516 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ampalex | |
CAS RN |
154235-83-3 | |
Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampalex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CX516 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ampalex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154235-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CX516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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